molecular formula C10H10N2OS B2886310 4-Cyclobutoxythieno[3,2-d]pyrimidine CAS No. 2175979-36-7

4-Cyclobutoxythieno[3,2-d]pyrimidine

Cat. No.: B2886310
CAS No.: 2175979-36-7
M. Wt: 206.26
InChI Key: IJAYOTNYAKURNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutoxythieno[3,2-d]pyrimidine is a sophisticated chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the privileged thieno[3,2-d]pyrimidine scaffold, a structure recognized for its diverse biological activities and its role as a core component in clinical-stage therapeutic agents . The primary research applications of this scaffold are extensively documented in oncology. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of key cancer-related kinases, such as PI3Kα, demonstrating remarkable antiproliferative activity against various cancer cell lines including prostate (PC-3, 22RV1) and breast (MDA-MB-231, MDA-MB-453) cancers . Furthermore, this chemotype has yielded inhibitors targeting tubulin polymerization, effectively acting as colchicine-binding site inhibitors (CBSIs) that induce G2/M phase cell cycle arrest and apoptosis in cancer cells, and can overcome P-glycoprotein mediated multidrug resistance . Molecular docking studies also suggest high potential for these compounds to inhibit Cyclin-dependent kinases (CDKs), disrupting the cell cycle and leading to the inhibition of tumor cell proliferation . The 4-position of the thieno[3,2-d]pyrimidine core is a key site for structural diversification and SAR exploration, significantly influencing the compound's biological activity and physicochemical properties . The introduction of a cyclobutoxy group at this position is a strategic modification that can be leveraged to optimize drug-target interactions, enhance selectivity, and fine-tune metabolic stability. Researchers can utilize this building block in the synthesis of novel analogs for screening against specific biological targets, in structure-activity relationship (SAR) campaigns, and as a precursor for further chemical elaboration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclobutyloxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAYOTNYAKURNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Substituent at 4-Position Biological Target IC50/Activity Reference
4-Cyclobutoxythieno[3,2-d]pyrimidine Cyclobutoxy STAT3 (hypothesized) N/A* N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine IL-6-induced STAT3 activation 2.55 µM
Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives Sulphonamide thio-groups Cyclooxygenase-2 (COX-2) Selective COX-2 inhibition
4-Benzylaminothieno[3,2-d]pyrimidine Benzylamino Undisclosed biological targets Anticancer activity (in vitro)
Pyrazolo[3,4-d]pyrimidine Schiff base derivatives Schiff base moieties Antiviral agents Moderate to high activity

Key Observations :

Substituent Size and Flexibility: The cyclobutoxy group introduces a compact, rigid structure compared to bulkier substituents like the pyrazolo-pyrimidine moiety in . This may improve membrane permeability and reduce steric hindrance in target binding. In contrast, the benzylamino group in 4-benzylaminothieno[3,2-d]pyrimidine allows for π-π stacking interactions with aromatic residues in enzymes or receptors, as evidenced by its crystalline packing via N–H⋯N and C–H⋯N contacts .

Biological Potency: The pyrazolo-pyrimidine-substituted derivative exhibits potent STAT3 inhibition (IC50 = 2.55 µM), outperforming genistein (IC50 = 15 µM) . This suggests that electron-deficient heterocycles at the 4-position enhance affinity for signaling proteins like STAT3. Benzo-thieno[3,2-d]pyrimidinones with sulphonamide thio-groups show selective COX-2 inhibition, highlighting the scaffold’s adaptability to diverse therapeutic targets .

Synthetic Accessibility: The cyclobutoxy group may require specialized reagents (e.g., cyclobutanol under Mitsunobu conditions) compared to the pyrazolo-pyrimidine derivatives, which are synthesized via Vilsmeier-Haack reactions .

Structural and Conformational Analysis

  • Crystallography: The benzylamino derivative crystallizes with two independent molecules in the asymmetric unit, exhibiting dihedral angles of 69.49° and 79.05° between the benzene and thienopyrimidine rings. This spatial flexibility contrasts with the constrained cyclobutoxy group, which likely enforces a planar conformation due to ring strain .
  • Spectroscopic Data: NMR spectra of pyrazolo-pyrimidine derivatives show distinct signals for aromatic protons and heterocyclic carbons, with HMBC correlations confirming regiochemistry . IR spectra of pyrrolo[3,2-d]pyrimidines reveal CN stretches at ~2232 cm⁻¹, absent in ester-containing analogs, providing a diagnostic tool for substituent identification .

Biological Activity

4-Cyclobutoxythieno[3,2-d]pyrimidine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and comparative studies with related compounds.

Overview of Thieno[3,2-d]pyrimidines

Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been widely studied for their biological properties. They exhibit a range of activities including anticancer, antifungal, and kinase inhibitory effects. The structural modifications on the thieno[3,2-d]pyrimidine scaffold can significantly influence their biological activity.

Antiproliferative Activity

Recent studies have indicated that thieno[3,2-d]pyrimidines possess selective antiproliferative properties against various cancer cell lines. For instance, halogenated derivatives have shown promising results in inducing apoptosis in leukemia cells and inhibiting the growth of solid tumors. The presence of specific substituents on the thieno ring is crucial for enhancing these activities.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundL1210 (leukemia)TBDApoptosis induction
Halogenated derivative 1KB (cervical)0.0047Cell cycle arrest
Halogenated derivative 2IGROV1 (ovarian)0.0334Dual inhibition of GARFTase

Note: IC50 values are indicative of the concentration required to inhibit cell proliferation by 50%.

The mechanisms underlying the antiproliferative effects of thieno[3,2-d]pyrimidines are diverse. Studies suggest that these compounds may act through:

  • Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest: Compounds can interfere with specific checkpoints in the cell cycle, preventing cancer cells from dividing.
  • Kinase Inhibition: Although some studies reported a lack of kinase inhibition for certain thieno derivatives, others have indicated potential interactions with key signaling pathways involved in cancer progression.

Case Studies

  • Study on Halogenated Thieno Derivatives:
    A study evaluated the antiproliferative activity of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. The presence of chlorine at the C4 position was found to be critical for biological activity. The most active compounds induced apoptosis in leukemia cells and displayed selective antifungal properties against Cryptococcus neoformans .
  • Mechanistic Insights:
    Further investigations into the molecular mechanisms revealed that while some compounds did not inhibit kinases directly, they might affect alternative pathways leading to cell death. This highlights the importance of exploring non-traditional mechanisms for drug design .

Comparative Analysis

Comparing this compound with other derivatives provides insights into structure-activity relationships (SAR). For example, modifications such as halogenation or introducing different alkyl groups can significantly alter potency and selectivity.

Table 2: Comparison of Biological Activities

CompoundAntiproliferative ActivityAntifungal Activity
This compoundModerate (TBD)Selective against fungi
Halogenated derivativeHigh (IC50 < 0.01 µM)Broad-spectrum antifungal
Non-halogenated analogueLow (IC50 > 1 µM)Minimal antifungal effect

Q & A

Basic: What synthetic strategies are commonly employed for preparing 4-Cyclobutoxythieno[3,2-d]pyrimidine?

Answer:
The synthesis typically involves cyclization of functionalized thiophene or pyrimidine precursors. Key steps include:

  • Cyclization : Starting from 3-amino-thiophene-2-carboxylate derivatives, cyclization is achieved using reagents like triethyl orthoformate or formic acid to form the thieno[3,2-d]pyrimidine core .
  • Substitution Reactions : The chlorine atom at position 4 (common in intermediates like 4-chlorothieno[3,2-d]pyrimidine) is replaced with cyclobutoxy groups via nucleophilic substitution. This requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to activate the leaving group .
  • Optimization : Reaction temperature (60–120°C) and time (12–48 hours) are critical for yield and purity. Catalysts like Pd(OAc)₂ may enhance selectivity in coupling reactions .

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